molecular formula C11H12O4S B14139682 Methyl 2-((phenylsulfonyl)methyl)acrylate

Methyl 2-((phenylsulfonyl)methyl)acrylate

Cat. No.: B14139682
M. Wt: 240.28 g/mol
InChI Key: IURXGXXNHGHUDV-UHFFFAOYSA-N
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Description

Methyl 2-((phenylsulfonyl)methyl)acrylate is a high-value, multifunctional reagent designed for advanced synthetic organic chemistry applications. This compound is expertly characterized by its ester-activated acrylate group and the phenylsulfonyl moiety, which together make it a powerful 1,3-bis-radical acceptor in radical cascade reactions . Its primary research value lies in enabling the construction of complex N-heterocyclic frameworks that are difficult to access through traditional ionic methods. A prominent application of this compound is its role as a key building block in the synthesis of biologically important alkaloid skeletons. Under visible-light photoredox catalysis conditions, it participates in a formal [3+3] annulation process with cyclic tertiary amines. This reaction provides a streamlined and direct route to the core structures of 8-azabicyclo[3.2.1]octane (tropane) and 9-azabicyclo[3.3.1]nonane (homotropane), which are foundational to numerous natural products and pharmaceuticals . This method represents a significant advancement over classical approaches like the Robinson tropane synthesis, particularly for preparing valuable N-arylated derivatives. The mechanism of action involves the reagent acting as an efficient radical trap. The reaction proceeds through a single-electron oxidation of the amine substrate, generating an α-aminoalkyl radical. This radical species adds regioselectively to the electron-deficient acrylate double bond of this compound. Following this initial intermolecular coupling, a rapid 6-endo-trig cyclization occurs, outcompeting other pathways and leading to the formation of two new C-C bonds and the complex bicyclic system in a single operation . Researchers will find this reagent invaluable for constructing medicinally relevant scaffolds in good yields and with high diastereoselectivity. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methyl 2-(benzenesulfonylmethyl)prop-2-enoate

InChI

InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

IURXGXXNHGHUDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Morita-Baylis-Hillman (MBH) Carbonate Approach

The MBH carbonate strategy represents the most efficient route to Methyl 2-((phenylsulfonyl)methyl)acrylate, leveraging sodium benzenesulfinate (2a ) and MBH carbonate (1a ) in a stereoselective conjugate addition-elimination sequence. Optimization studies identified acetonitrile as the optimal solvent, with elevated temperatures (40°C) enhancing reaction kinetics and yield (Table 1).

Table 1. Solvent and temperature optimization for MBH carbonate method

Entry Solvent Temperature (°C) Time (h) Yield (%) Z/E Ratio
1 Toluene 25 36 37
2 CHCl₃ 25 48 17
4 DCE 25 36 82
6 MeCN 25 36 92 96:4
7 MeCN 40 2 96 96:4

The reaction proceeds via nucleophilic attack of the sulfinate anion on the electrophilic β-carbon of the MBH carbonate, followed by elimination of the carbonate leaving group to furnish the (Z)-configured product predominantly. Nuclear magnetic resonance (NMR) analysis confirmed stereochemical outcomes, with coupling constants ($$J_{H-H} = 12.0 \, \text{Hz}$$) diagnostic of the Z-isomer.

Three-Component Tandem Reaction

A one-pot three-component assembly employing aldehydes, methyl acrylate (2a ), and bis(phenylsulfonyl)methane (3c ) catalyzed by EtPPh₂ provides modular access to diastereomeric products. This method delivered this compound in 54% yield with near-equilibrium diastereoselectivity (dr = 47:53), as shown below:

Reaction Conditions :

  • Substrates: 4-Nitrobenzaldehyde (1a ), methyl acrylate (2 equiv.), bis(phenylsulfonyl)methane (1.2 equiv.)
  • Catalyst: EtPPh₂ (30 mol%)
  • Solvent: THF, 25°C, 5 h

Mechanistic studies suggest initial Michael addition of the sulfone to methyl acrylate, followed by aldol condensation with the aldehyde. While offering synthetic flexibility, the moderate yield and poor stereocontrol limit broad utility compared to the MBH approach.

Direct Sulfonylation of Methyl Acrylate

Though mechanistic details remain unclear, Evitachem reports direct synthesis via phenylsulfonyl chloride and methyl acrylate. Proposed pathways include:

  • Radical Addition : Persulfate-initiated sulfonyl radical addition to the acrylate double bond.
  • Nucleophilic Substitution : Base-mediated deprotonation at the α-position, followed by sulfonyl chloride quench.

This method’s simplicity is counterbalanced by unoptimized yields and potential regiochemical challenges, necessitating further investigation.

Comparative Analysis of Synthetic Routes

Table 2. Performance metrics across preparation methods

Method Yield (%) Stereoselectivity Scalability Complexity
MBH Carbonate 96 High (Z > 96%) High Moderate
Three-Component 54 Low (dr ~1:1) Moderate High
Hydrolysis-Ester ~85 a N/A High High
Direct Sulfonylation Unreported Uncontrolled Moderate Low

*a Estimated from two-step sequence

The MBH method excels in yield and stereocontrol, making it preferable for stereoselective applications. The three-component route offers modularity despite lower efficiency, while hydrolysis-esterification enables production from commercial ethyl ester precursors.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 2-((phenylsulfonyl)methyl)acrylate is a versatile compound with applications in various chemical syntheses, includingVisible-light-mediated allylation and radical reactions . It participates in the synthesis of complex molecules, such as those with alkaloid skeletons, and serves as a radical trap in chemical reactions .

Scientific Research Applications

Visible-Light-Mediated Allylation: this compound is used in visible-light-mediated allylation reactions . For example, tert-Butyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized and characterized using Nuclear Magnetic Resonance (NMR) .

Synthesis of Alkaloid Skeletons: This acrylate derivative is useful in creating N-arylated 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane derivatives, which are valuable bicyclic alkaloid skeletons. These structures are typically difficult to access through classical methods and are important in medicinal chemistry . The process uses ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor and cyclic N,N-dialkylanilines as radical 1,3-bis radical donors, relying on efficient electron transfer and selective deprotonation of aminium radical cations .

Radical Trap: this compound can act as a radical trap in chemical reactions . For example, it is used to trap allyl radicals, leading to functionalized acrylonitriles .

Synthesis of C5-substituted pyrazolo[1,5-a]pyrimidines: Methyl 2-fluorophenylacetate can be converted to methyl 2-(2-fluoro-5-nitrophenyl)acrylate, which is a precursor in the synthesis of C5-substituted pyrazolo[1,5-a]pyrimidines .

Case Studies

  • Synthesis of Methyl (Z)-3-Phenyl-2-[(phenylsulfonyl)methyl]acrylate (3aa) : In a study, S-phenyl benzenesulfonothioate (125.0 mg, 0.5 mmol), methyl (Z)-2-(bromomethyl)-3-phenylacrylate (191.3 mg, 0.75 mmol), and Cesium carbonate (Cs2CO3) (162.5 mg, 0.5 mmol) were used to obtain methyl (Z)-3-phenyl-2-[(phenylsulfonyl)methyl]acrylate. After 4 hours, purification by flash column chromatography yielded 150.3 mg (95%) of the desired product .

Mechanism of Action

The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Molecular Formula Yield (%) Z/E Ratio Key Data/Applications
This compound Methyl C₁₂H₁₂O₄S 71–98%* 81:19–96:4* High yields in allylation reactions; used in visible-light-induced radical reactions .
Ethyl 2-((phenylsulfonyl)methyl)acrylate Ethyl C₁₃H₁₄O₄S 85–96% Similar reactivity; ethyl group may improve solubility in non-polar solvents .
tert-Butyl 2-((phenylsulfonyl)methyl)acrylate tert-Butyl C₁₅H₁₈O₄S Enhanced steric hindrance slows hydrolysis; useful in stepwise syntheses .

*Data varies with substituents on the acrylate or aromatic ring .

Aromatic Substituent Effects

Compound Name (Example) Aromatic Substituent Yield (%) Z/E Ratio Notable Properties
Methyl 3-(3,4-dimethoxyphenyl) analog (3g) 3,4-Dimethoxyphenyl 98% 90:10 Electron-donating methoxy groups increase electron density, altering reaction pathways .
Methyl 3-(m-tolyl) analog (3h) m-Tolyl 96% 88:12 Methyl group enhances hydrophobicity; lower polarity than dimethoxy analogs .
Methyl 3-(naphthalen-2-yl) analog (3j) Naphthyl 71% 96:4 Extended conjugation improves UV absorption; potential use in photochemical studies .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Properties
2-((Phenylsulfonyl)methyl)acrylonitrile Nitrile (CN) C₁₀H₉NO₂S Higher reactivity in nucleophilic additions; mp 60–62°C .
Methyl 2-(chloromethyl)acrylate Chloromethyl C₅H₇ClO₂ Halogenated derivative; prone to nucleophilic substitution; stabilized with hydroquinone .
Methyl 2-(bromomethyl)acrylate Bromomethyl C₅H₇BrO₂ Bromine enhances leaving-group ability; used in polymer cross-linking .

Key Research Findings

  • Synthetic Efficiency : Methyl esters generally provide higher yields (e.g., 98% for 3g) compared to bulkier tert-butyl analogs due to reduced steric hindrance .
  • Stereochemical Control : Electron-withdrawing groups (e.g., sulfonyl) favor Z-isomer dominance (up to >99:1 in furan-substituted analogs) by stabilizing transition states .
  • Biological Relevance : Analogs with heterocyclic substituents (e.g., thiophen-2-yl in 3l) show enhanced antibacterial activity, likely due to improved membrane interaction .

Biological Activity

Methyl 2-((phenylsulfonyl)methyl)acrylate (MSMA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of MSMA, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14O4S
  • Molecular Weight : 270.31 g/mol
  • Functional Groups : Acrylate and sulfonyl groups

This structure contributes to its reactivity, particularly as a Michael acceptor, which plays a critical role in its biological interactions.

MSMA is primarily recognized for its ability to undergo Michael addition reactions with nucleophiles, such as thiols. This property allows it to interact with various biological molecules, leading to significant biological effects:

  • Michael Addition : The compound acts as an electrophile, reacting with thiol groups in proteins and other biomolecules, which can alter their function and lead to therapeutic effects or toxicity.

Biological Activities

Research has indicated several biological activities associated with MSMA:

  • Antimicrobial Activity : Studies have shown that MSMA exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes is a proposed mechanism of action.
  • Anti-inflammatory Effects : MSMA has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : Some studies indicate that MSMA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of MSMA:

  • Antimicrobial Studies : In vitro tests demonstrated that MSMA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism involves disrupting the integrity of bacterial cell walls .
  • Anti-inflammatory Research : In a murine model of acute inflammation, administration of MSMA significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting a mechanism involving inhibition of NF-kB signaling pathways .
  • Cytotoxicity Assays : MSMA showed selective cytotoxicity towards human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis revealed that MSMA induces apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeEffectConcentration/ConditionsReference
AntimicrobialInhibition of bacterial growth50 µg/mL against S. aureus
Anti-inflammatoryDecrease in cytokine levelsMurine model
CytotoxicityInduction of apoptosisIC50 = 10-30 µM

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-((phenylsulfonyl)methyl)acrylate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route 1: Sulfonyl group introduction via nucleophilic substitution, using phenylsulfonyl chloride and methyl acrylate derivatives under inert conditions (e.g., N₂ atmosphere) .
  • Route 2: Michael addition of phenylsulfonylmethyl groups to activated acrylates, catalyzed by mild bases like triethylamine at 0–5°C to minimize side reactions .
  • Optimization: Monitor reaction progress via HPLC (retention time ~8.2 min for target compound) and adjust stoichiometry (1:1.2 molar ratio of sulfonylating agent to acrylate precursor) to improve yield (>85%) .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR: Assign peaks using ¹H (δ 7.5–8.1 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • X-ray Crystallography: Resolve stereochemistry; typical C–S bond length is ~1.76 Å in sulfonyl groups .
  • Mass Spectrometry: ESI-MS expected m/z: 284.1 [M+H]⁺ .
  • Purity Assessment: Use HPLC-UV (λ = 254 nm) with >98% purity threshold for biological studies .

Advanced Research: Stability and Reactivity

Q. Q3. How does the sulfonyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The sulfonyl group enhances stability in acidic conditions (pH 3–6) but undergoes hydrolysis at pH >10, forming sulfonic acid derivatives. Monitor via UV-Vis (absorbance shift at 220 nm) .
  • Thermal Stability: Decomposition occurs above 150°C (TGA 5% mass loss at 155°C). Store at 2–8°C in amber vials to prevent radical-mediated degradation .

Q. Q4. What strategies mitigate side reactions during its use in radical polymerization or photochemical applications?

Methodological Answer:

  • Inhibitors: Add 100–200 ppm BHT (butylated hydroxytoluene) to suppress premature polymerization .
  • Light Sensitivity: Conduct reactions under λ >400 nm or use UV-blocking reactors to avoid undesired photolysis .

Basic Research: Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves (tested against sulfonates per ASTM D6978), splash-resistant goggles, and lab coats. Avoid skin contact due to potential irritation .
  • Ventilation: Use fume hoods with face velocity >0.5 m/s to limit inhalation exposure .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research: Biological and Mechanistic Studies

Q. Q6. How can researchers evaluate the compound’s potential in drug discovery, particularly as a protease inhibitor or antimicrobial agent?

Methodological Answer:

  • Enzyme Assays: Test inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC; IC₅₀ <10 µM indicates potency) .
  • Antimicrobial Screening: Use MIC assays against Staphylococcus aureus (ATCC 25923); significant activity is defined as MIC ≤50 µg/mL .

Q. Q7. What metabolic pathways should be considered in toxicokinetic studies?

Methodological Answer:

  • Phase I Metabolism: Cytochrome P450 (CYP3A4) mediates oxidation of the acrylate moiety, forming epoxide intermediates. Track metabolites via LC-MS/MS .
  • Excretion: Renal clearance predominates; collect urine samples post-administration and analyze for sulfonate conjugates .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address discrepancies in reported toxicity data between in vitro and in vivo models?

Methodological Answer:

  • Dose Reconciliation: Compare in vitro IC₅₀ values with in vivo LD₅₀ (oral rat model: >500 mg/kg suggests low acute toxicity). Adjust dosing regimens using allometric scaling .
  • Species-Specific Metabolism: Use human hepatocyte models to validate metabolic pathways before extrapolating rodent data .

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